Cas no 2172068-86-7 (10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane)

10-(3-Fluorophenyl)-2,6-dioxa-9-azaspiro[4.5]decane is a fluorinated spirocyclic compound featuring a unique structural framework combining a phenyl ring, heteroatom-rich spirocycle, and a fluorine substituent. The presence of the 3-fluorophenyl group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, where fluorine incorporation often improves metabolic stability and binding affinity. The spirocyclic core contributes to structural rigidity, which may be advantageous in drug design for conformational control. This compound’s heteroatomic architecture (oxygen and nitrogen) also offers versatile reactivity for further functionalization. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry and material science, particularly in the development of bioactive molecules or specialized polymers.
10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane structure
2172068-86-7 structure
Product Name:10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane
CAS No:2172068-86-7
MF:C13H16FNO2
MW:237.270047187805
CID:5849095
PubChem ID:165862838
Update Time:2025-06-15

10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane
    • EN300-1641641
    • 2172068-86-7
    • 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro[4.5]decane
    • Inchi: 1S/C13H16FNO2/c14-11-3-1-2-10(8-11)12-13(4-6-16-9-13)17-7-5-15-12/h1-3,8,12,15H,4-7,9H2
    • InChI Key: WCRNIHBERAQNKL-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C2(COCC2)OCCN1

Computed Properties

  • Exact Mass: 237.11650692g/mol
  • Monoisotopic Mass: 237.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30.5Ų

10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane Pricemore >>

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Additional information on 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane

Introduction to Compound with CAS No. 2172068-86-7 and Product Name: 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane

The compound identified by the CAS number 2172068-86-7 and the product name 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane represents a significant advancement in the field of medicinal chemistry. This spirocyclic compound, featuring a unique structural motif, has garnered considerable attention due to its potential applications in pharmaceutical research and development. The presence of a fluorine substituent at the phenyl ring and the spirocyclic framework contribute to its distinct chemical properties, making it a subject of interest for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of spirocyclic compounds, which are known for their enhanced binding affinity and metabolic stability. The spiro4.5decane core in this compound is particularly noteworthy, as it provides a rigid scaffold that can be tailored for specific biological interactions. The introduction of an azaspiro structure further enhances its potential as a pharmacophore, enabling interactions with biological targets that are not accessible by linear or cyclic molecules.

The 3-fluorophenyl group is another critical feature of this compound, as fluorine atoms are frequently incorporated into drug molecules to improve their pharmacokinetic properties. Fluorine substitution can lead to increased lipophilicity, reduced metabolic degradation, and improved binding affinity to biological targets. This makes 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane a promising candidate for further investigation in the development of novel therapeutic agents.

Recent studies have highlighted the importance of spirocyclic compounds in drug discovery. For instance, spirooxindoles and spirocyclohexanes have been shown to exhibit potent activity against various diseases, including cancer and infectious disorders. The structural complexity of these compounds allows for multiple points of interaction with biological targets, leading to increased efficacy and reduced side effects. The 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane molecule aligns well with this trend, offering a versatile platform for medicinal chemists to explore.

The synthesis of this compound involves intricate organic transformations that highlight the expertise required in modern synthetic chemistry. The spirocyclic core is typically formed through intramolecular cyclization reactions, which require precise control over reaction conditions to achieve high yields and purity. The introduction of the fluorine substituent at the phenyl ring adds an additional layer of complexity, necessitating careful selection of reagents and catalysts to ensure optimal results.

From a computational chemistry perspective, the 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane molecule presents an interesting case for molecular modeling studies. The spirocyclic structure and fluorine substitution can significantly influence its electronic properties and interactions with biological targets. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide valuable insights into its behavior at the atomic level. These insights can guide experimental efforts and accelerate the development of novel drug candidates.

In conclusion, the compound with CAS number 2172068-86-7 and product name 10-(3-fluorophenyl)-2,6-dioxa-9-azaspiro4.5decane represents a promising area of research in medicinal chemistry. Its unique structural features and potential applications make it an attractive candidate for further exploration in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing innovative therapeutic strategies.

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